molecular formula C6H7BFNO2 B1527022 2-Fluoro-5-methylpyridine-4-boronic acid CAS No. 929194-41-2

2-Fluoro-5-methylpyridine-4-boronic acid

Cat. No.: B1527022
CAS No.: 929194-41-2
M. Wt: 154.94 g/mol
InChI Key: ZYZNYWQUVYCGOP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound participates in the Suzuki–Miyaura coupling reaction, which involves two electronically divergent processes with the metal catalyst . The first process is oxidative addition, which occurs with formally electrophilic organic groups. In this process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . The second process is transmetalation, which occurs with formally nucleophilic organic groups. In this process, the organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the properties of the organoboron reagent .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions of the Suzuki–Miyaura coupling . These conditions include the presence of a metal catalyst, the nature of the organic groups involved in the reaction, and the properties of the organoboron reagent .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridine-4-boronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium complex . This interaction is essential for the coupling reaction to proceed efficiently.

Cellular Effects

The effects of this compound on cellular processes are not extensively documentedThey can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest or apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules, particularly enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, potentially inhibiting enzyme activity . This mechanism is similar to how boronic acid-based proteasome inhibitors function, suggesting that this compound may have similar inhibitory effects on specific enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under recommended storage conditions but may degrade over time when exposed to moisture or high temperatures

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Like other boronic acids, it is expected that the compound’s effects will vary with dosage. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial for therapeutic applications . Detailed studies are required to determine the optimal dosage and potential toxicity in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Its distribution within tissues depends on factors such as solubility, binding affinity to proteins, and cellular uptake.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. The compound may localize to specific organelles or compartments based on targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical effects and potential therapeutic applications.

Properties

IUPAC Name

(2-fluoro-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNYWQUVYCGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929194-41-2
Record name (2-fluoro-5-methylpyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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